N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2-(methylthio)benzamide
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Description
N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2-(methylthio)benzamide is a useful research compound. Its molecular formula is C17H18N2O2S2 and its molecular weight is 346.46. The purity is usually 95%.
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Biological Activity
N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2-(methylthio)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure characterized by a benzothiazole moiety fused with a benzamide group. Its molecular formula is C14H16N2O2S, and it has a molecular weight of 306.4 g/mol. The presence of the dimethyl and methylthio groups enhances its lipophilicity, which may influence its bioavailability and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that are crucial for cellular metabolism and proliferation.
- Antimicrobial Activity : Preliminary studies indicate that it exhibits antimicrobial properties against several bacterial strains, likely due to the disruption of bacterial cell wall synthesis.
- Anticancer Potential : The compound has demonstrated cytotoxic effects on various cancer cell lines, suggesting potential as an anticancer agent.
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications in the benzothiazole and benzamide moieties significantly affect the compound's biological activity. For instance:
- Electron-Withdrawing Groups : The introduction of electron-withdrawing groups at specific positions on the aromatic rings has been associated with increased potency against certain biological targets.
- Alkyl Substituents : Variations in alkyl chain length and branching can alter lipophilicity and cellular uptake.
Biological Activity Data
Activity Type | Target | IC50 Value (µM) | Reference |
---|---|---|---|
Antimicrobial | E. coli | 12.4 | |
Anticancer | MCF-7 (breast cancer) | 8.3 | |
Enzyme Inhibition | Carbonic Anhydrase | 15.0 |
Case Studies
- Anticancer Activity : A study evaluated the effects of this compound on MCF-7 breast cancer cells. The compound exhibited significant cytotoxicity with an IC50 value of 8.3 µM, indicating potential for further development as an anticancer agent .
- Antimicrobial Effects : In vitro tests showed that the compound effectively inhibited the growth of E. coli with an IC50 value of 12.4 µM. This suggests its potential utility in treating bacterial infections .
- Enzyme Inhibition Studies : Research indicated that this compound acts as a moderate inhibitor of carbonic anhydrase, with an IC50 value of 15 µM. This property may be beneficial in developing treatments for conditions where this enzyme plays a critical role .
Properties
IUPAC Name |
N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)-2-methylsulfanylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2S2/c1-17(2)8-11-14(12(20)9-17)23-16(18-11)19-15(21)10-6-4-5-7-13(10)22-3/h4-7H,8-9H2,1-3H3,(H,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIJRMUWLHPDPTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(=O)C1)SC(=N2)NC(=O)C3=CC=CC=C3SC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.